molecular formula C6H7ClN2 B176063 3-Chloro-4,6-dimethyl-pyridazine CAS No. 17258-26-3

3-Chloro-4,6-dimethyl-pyridazine

Cat. No. B176063
CAS RN: 17258-26-3
M. Wt: 142.58 g/mol
InChI Key: CIBIWQSBPWNHNJ-UHFFFAOYSA-N
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Description

3-Chloro-4,6-dimethyl-pyridazine is a chemical compound with the molecular formula C6H7ClN2 and a molecular weight of 142.59 . It is used as an intermediate in the synthesis of pesticides and anti-viral drugs .


Synthesis Analysis

The synthesis of 3-Chloro-4,6-dimethyl-pyridazine involves various methods. One method involves the condensation of substituted benzyl alcohols with 3-chloro-6-(3,5-dimethyl-lH-pyrazole-l-yl)pyridazine . Another method involves the cyclization of 3-chloro-6-hydrazinylpyridazine with acetoacetone .


Molecular Structure Analysis

The molecular structure of 3-Chloro-4,6-dimethyl-pyridazine can be represented by the InChI code: 1S/C6H7ClN2/c1-4-3-5(2)8-9-6(4)7/h3H,1-2H3 .


Chemical Reactions Analysis

3-Chloro-4,6-dimethyl-pyridazine has been used in the synthesis of various compounds. For instance, it has been used in the synthesis of 7-methyl-2-phenylimidazo .

Scientific Research Applications

Surface Protection Activities

  • 3-Chloro-4,6-dimethyl-pyridazine derivatives have been investigated for their potential to protect mild steel surfaces and inhibit corrosion in hydrochloric acid solutions. These compounds, specifically 3-chloro-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine (Pz3), have shown promising results in increasing corrosion inhibition efficiency with higher concentrations. The protective action was observed through techniques like potentiodynamic polarization, electrochemical impedance spectroscopy, and scanning electron microscopy, suggesting their effectiveness as mixed-type inhibitors for oxidative and reductive reactions involved in the corrosion process (Olasunkanmi, Mashuga, & Ebenso, 2018).

Enzyme Inhibition and Molecular Docking

  • A series of novel pyrazolylpyridazine amines derived from 3-chloro-4,6-dimethyl-pyridazine have been synthesized and evaluated for their inhibition potential against yeast α-glucosidase. Among these, certain compounds, particularly the m-chloro derivative, demonstrated potent inhibitory activity. This research highlights the potential pharmaceutical applications of these compounds, further supported by molecular docking studies to understand their structure-activity relationships (Chaudhry et al., 2017).

Antimicrobial and Anti-inflammatory Activities

  • Pyridazine derivatives, including those substituted with 3-chloro-4,6-dimethyl groups, have been recognized for their significant biological properties. These compounds have shown promising antimicrobial, anti-inflammatory, and analgesic activities. Research in this area focuses on the synthesis, characterization, and biological efficacy testing of these compounds, providing insights into their potential therapeutic applications (Zaki, Sayed, & Elroby, 2016).

Molecular Structural Studies

  • The synthesis, crystal structure characterization, and density functional theory (DFT) calculations of triazole pyridazine derivatives, including those with 3-chloro-4,6-dimethyl substitution, have been extensively studied. These compounds are characterized by their significant biological activities, such as anti-tumor and anti-inflammatory properties. Research in this field involves not only the synthesis and structural characterization but also theoretical studies to understand the molecular behavior, interaction energies, and quantum chemical parameters of these compounds (Sallam et al., 2021).

Safety And Hazards

The safety information for 3-Chloro-4,6-dimethyl-pyridazine includes the following hazard statements: H302, H315, H319, H335. Precautionary measures include avoiding ingestion and inhalation, and not getting it in eyes, on skin, or on clothing .

properties

IUPAC Name

3-chloro-4,6-dimethylpyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7ClN2/c1-4-3-5(2)8-9-6(4)7/h3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIBIWQSBPWNHNJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN=C1Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-4,6-dimethylpyridazine

Synthesis routes and methods

Procedure details

To a mixture of 3-chloro-6-methylpyridazine (0.2 g, 1.55 mmol), acetic acid (0.2 mL, 3.49 mmol), sulphuric acid (0.124 mL, 2.33 mmol) and silver nitrate (0.026 g, 0.16 mmol) in water (4.5 mL) was added dropwise a solution of ammonium persulfate in water (1.5 mL). The mixture was held at 75° C. for 30 minutes, allowed to cool to r.t. and poured onto ice. The mixture was basified to pH 9-10 with ammonium hydroxide and extracted with DCM (50 mL). The organic fraction was washed with aqueous sodium hydroxide (1.0N, 2×15 mL), dried (MgSO4), concentrated in vacuo and purified by preparative HPLC (Method 6). The product was dissolved in DCM (15 mL), washed with aqueous potassium carbonate solution (0.7M) and concentrated in vacuo to give the title compound (0.111 g, 50%) as a pink solid. δH (DMSO-d6) 7.62 (1H, s), 2.57-2.54 (3H, m), 2.33 (3H, s). LCMS (ES+) 142.97 (M+H)+, RT 1.93 minutes (Method 1).
Quantity
0.2 g
Type
reactant
Reaction Step One
Quantity
0.2 mL
Type
reactant
Reaction Step One
Quantity
0.124 mL
Type
reactant
Reaction Step One
Name
Quantity
4.5 mL
Type
solvent
Reaction Step One
Quantity
0.026 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
1.5 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
50%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
S Torker, D Kvaskoff, C Wentrup - The Journal of Organic …, 2014 - ACS Publications
Mild flash vacuum thermolysis of tetrazolo[1,5-b]pyridazines 8T generates small amounts of 3-azidopyridazines 8A (8aA, IR 2145, 2118 cm –1 ; 8bA, 2142 cm –1 ). Photolysis of the …
Number of citations: 12 pubs.acs.org
DL ALDOUS, RN CASTLE - Pyridazines, Volume 28, 2009 - books.google.com
Because of the ease of preparation and reactivity of halopyridazines, they have found wide use in pyridazine chemistry. In addition to serving as intermediates for a wide variety of …
Number of citations: 0 books.google.com

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